4,5,7-Trimethyl-2H-chromen-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5,7-trimethylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-7-4-8(2)12-9(3)6-11(13)14-10(12)5-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUBIEFXQKSKEBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=CC(=O)OC2=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345477 | |

| Record name | 4,5,7-Trimethyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14002-91-6 | |

| Record name | 4,5,7-Trimethyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14002-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,7-Trimethyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,5,7-Trimethyl-2H-chromen-2-one: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, spectral characterization, and potential biological applications of the coumarin derivative, 4,5,7-Trimethyl-2H-chromen-2-one. As a member of the coumarin family, a class of compounds renowned for their diverse pharmacological activities, this molecule holds significant interest for further investigation in drug discovery and materials science.

Core Molecular Attributes and Physicochemical Properties

4,5,7-Trimethyl-2H-chromen-2-one, also known as 4,5,7-trimethylcoumarin, possesses a benzopyrone core structure with three methyl group substitutions. These substitutions significantly influence its electronic and steric properties, thereby affecting its reactivity and biological interactions.

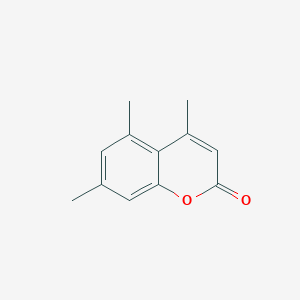

Molecular Structure:

Caption: Chemical structure of 4,5,7-Trimethyl-2H-chromen-2-one.

Table 1: Physicochemical Properties of 4,5,7-Trimethyl-2H-chromen-2-one

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O₂ | [1] |

| Molecular Weight | 188.22 g/mol | [1] |

| IUPAC Name | 4,5,7-trimethylchromen-2-one | [1] |

| CAS Number | 14002-91-6 | [1] |

| XLogP3 | 2.6 | [1] |

| Melting Point | Not experimentally determined; Estimated based on related compounds. | |

| Boiling Point | Not experimentally determined; Estimated based on related compounds. | |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and chloroform; limited solubility in water.[2] |

Synthesis of 4,5,7-Trimethyl-2H-chromen-2-one

The most common and efficient method for the synthesis of 4-substituted coumarins is the Pechmann condensation.[3] This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. For the synthesis of 4,5,7-Trimethyl-2H-chromen-2-one, the logical precursors are 3,5-dimethylphenol and ethyl acetoacetate.

Proposed Synthetic Pathway:

Caption: Proposed Pechmann condensation for the synthesis of 4,5,7-Trimethyl-2H-chromen-2-one.

Detailed Experimental Protocol: Pechmann Condensation

This protocol is adapted from established procedures for the synthesis of related trimethylcoumarins.[4]

Materials:

-

3,5-Dimethylphenol

-

Ethyl acetoacetate

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethanol

-

Ice-cold water

-

Sodium bicarbonate (NaHCO₃) solution (5%)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, add 3,5-dimethylphenol (1.0 eq).

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid (2.5 eq) with continuous stirring.

-

To this mixture, add ethyl acetoacetate (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.

-

Pour the reaction mixture slowly into a beaker containing crushed ice with vigorous stirring.

-

A solid precipitate will form. Filter the crude product using a Buchner funnel and wash thoroughly with cold water until the washings are neutral to litmus paper.

-

To remove any unreacted phenol and acid, wash the crude product with a 5% sodium bicarbonate solution, followed by another wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 4,5,7-Trimethyl-2H-chromen-2-one.

-

Dry the purified crystals under vacuum.

Causality Behind Experimental Choices:

-

The use of concentrated sulfuric acid serves as both a catalyst and a dehydrating agent, facilitating the condensation and subsequent cyclization.

-

Maintaining a low temperature during the initial addition of reagents is crucial to control the exothermic reaction and prevent unwanted side products.

-

The final recrystallization step from ethanol is essential for obtaining a high-purity product suitable for analytical and biological studies.

Spectral Analysis and Characterization

The structure of the synthesized 4,5,7-Trimethyl-2H-chromen-2-one can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the olefinic proton, and the three methyl groups. Based on data from similar coumarin structures, the predicted chemical shifts are as follows:

Table 2: Predicted ¹H NMR Chemical Shifts for 4,5,7-Trimethyl-2H-chromen-2-one

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~6.1-6.3 | Singlet |

| H-6 | ~6.8-7.0 | Singlet |

| H-8 | ~6.9-7.1 | Singlet |

| 4-CH₃ | ~2.3-2.5 | Singlet |

| 5-CH₃ | ~2.2-2.4 | Singlet |

| 7-CH₃ | ~2.3-2.5 | Singlet |

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for 4,5,7-Trimethyl-2H-chromen-2-one

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=O) | ~160-162 |

| C-3 | ~112-115 |

| C-4 | ~150-153 |

| C-4a | ~115-118 |

| C-5 | ~138-140 |

| C-6 | ~125-128 |

| C-7 | ~140-143 |

| C-8 | ~118-120 |

| C-8a | ~152-155 |

| 4-CH₃ | ~18-20 |

| 5-CH₃ | ~15-17 |

| 7-CH₃ | ~20-22 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Expected IR Absorption Bands for 4,5,7-Trimethyl-2H-chromen-2-one

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (lactone) | 1700-1740 | Strong |

| C=C (aromatic) | 1500-1600 | Medium-Strong |

| C-O (ester) | 1200-1300 | Strong |

| C-H (aromatic) | 3000-3100 | Medium |

| C-H (aliphatic) | 2850-3000 | Medium |

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. The GC-MS data available on PubChem shows a molecular ion peak (M⁺) at m/z 188, which corresponds to the molecular weight of the compound.[1] The major fragment peaks are observed at m/z 160 and 145, likely corresponding to the loss of a carbonyl group (CO) and a methyl radical (CH₃), respectively.[1]

Potential Biological Activities and Applications

While specific biological studies on 4,5,7-Trimethyl-2H-chromen-2-one are limited in the available literature, the broader class of coumarin derivatives is well-known for a wide array of pharmacological properties. These include anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.[5][6]

The presence and position of the methyl groups on the coumarin scaffold can significantly modulate these biological effects. It has been demonstrated that methyl substitution can enhance the cytotoxic activity of coumarins against various cancer cell lines.[5] Therefore, 4,5,7-Trimethyl-2H-chromen-2-one represents a promising candidate for screening in anticancer drug discovery programs. Its potential as an antioxidant and anti-inflammatory agent also warrants investigation.

Safety and Handling

As a research chemical with limited toxicological data, 4,5,7-Trimethyl-2H-chromen-2-one should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or under a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4,5,7-Trimethyl-2H-chromen-2-one is a coumarin derivative with potential for further exploration in medicinal chemistry and materials science. This guide provides a foundational understanding of its core properties, a reliable synthetic protocol, and an overview of its expected spectral characteristics. The diverse biological activities associated with the coumarin scaffold suggest that this compound could be a valuable subject for future pharmacological and toxicological studies, particularly in the context of anticancer drug development.

References

-

PubChem. 4,5,7-Trimethyl-2H-chromen-2-one. National Center for Biotechnology Information. [Link]

-

Khan, K. M., Saify, Z. S., Begum, S., Noor, F., Khan, M. Z., Hayat, S., ... & Zia-Ullah. (2003). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. Natural product research, 17(2), 115-125. [Link]

-

Wikipedia. Pechmann condensation. [Link]

-

MDPI. A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. [Link]

-

PubMed Central (PMC). Coumarin-transition metal complexes with biological activity: current trends and perspectives. [Link]

-

Solubility of Things. Coumarin 334. [Link]

-

PubMed Central (PMC). Cytotoxic Activity of New Acetoxycoumarin Derivatives in Cancer Cell Lines. [Link]

-

RSC Publishing. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line. [Link]

-

PubMed Central (PMC). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. [Link]

-

MDPI. A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. [Link]

-

ResearchGate. 1H and 13C NMR spectral assignments of an amino acid-coumarin hybrid. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001218). [Link]

-

The Good Scents Company. 7-hydroxy-4-methyl coumarin. [Link]

-

PubChem. 4,5,7-Trimethyl-2H-chromen-2-one. [Link]

-

Pharmaffiliates. 4,5,7-Trimethylcoumarin. [Link]

-

PubMed Central (PMC). Coumarin-transition metal complexes with biological activity: current trends and perspectives. [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. researchgate.net [researchgate.net]

- 3. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Coumarin-transition metal complexes with biological activity: current trends and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4,5,7-Trimethylcoumarin: Structure, Synthesis, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins represent a significant class of naturally occurring and synthetic benzopyrone derivatives that have garnered substantial interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, make them a fertile ground for the discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of a specific derivative, 4,5,7-trimethylcoumarin, focusing on its chemical structure, synthesis, spectroscopic characterization, and potential applications in scientific research and drug discovery.

Chemical Structure and IUPAC Nomenclature

4,5,7-Trimethylcoumarin possesses a core bicyclic structure consisting of a benzene ring fused to an α-pyrone ring. Three methyl groups are substituted at positions 4, 5, and 7. The systematic IUPAC name for this compound is 4,5,7-trimethyl-2H-chromen-2-one .[1]

The chemical structure of 4,5,7-trimethylcoumarin is depicted in the following diagram:

Caption: Chemical structure of 4,5,7-trimethylcoumarin.

Synthesis of 4,5,7-Trimethylcoumarin

The most common and efficient method for the synthesis of coumarins is the Pechmann condensation .[2] This reaction involves the condensation of a phenol with a β-ketoester in the presence of an acidic catalyst. For the synthesis of 4,5,7-trimethylcoumarin, the logical starting materials are 3,5-dimethylphenol and ethyl acetoacetate .

The general workflow for the Pechmann condensation is illustrated below:

Sources

A Comprehensive Spectroscopic Guide to 4,5,7-Trimethyl-2H-chromen-2-one

Abstract

This technical guide provides a detailed spectroscopic analysis of 4,5,7-trimethyl-2H-chromen-2-one (also known as 4,5,7-trimethylcoumarin). Coumarins are a significant class of benzopyranone compounds found in many natural sources and are valued for their wide range of pharmacological activities. The precise characterization of their synthetic derivatives is paramount for advancing drug discovery and materials science. This document serves as a core reference for researchers, offering an in-depth examination of the compound's molecular structure and its signature responses to Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. Methodologies are detailed, and spectral data are interpreted to provide a clear and unambiguous structural elucidation of the title molecule.

Molecular Structure and Identification

4,5,7-trimethyl-2H-chromen-2-one is a polysubstituted derivative of the coumarin scaffold. Its fundamental properties are essential for consistent scientific investigation.

The structural arrangement, with atom numbering used for subsequent spectral assignments, is depicted below.

Caption: Molecular structure with IUPAC numbering for the coumarin ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. As explicit experimental spectra for this specific isomer are not widely published, the following assignments are based on established chemical shift principles for the coumarin scaffold and known substituent effects.[2][3][4]

¹H NMR Spectroscopy

Experimental Protocol: A standard proton NMR spectrum would be acquired by dissolving approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded on a 400 MHz or higher field spectrometer, accumulating a sufficient number of scans to achieve a high signal-to-noise ratio.

Predicted ¹H NMR Data and Interpretation: The molecule possesses six distinct proton environments, leading to six unique signals in the ¹H NMR spectrum.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.15 | s | 1H | C8-H | Aromatic proton, appearing as a singlet due to the absence of ortho or meta coupling partners. |

| ~ 6.85 | s | 1H | C6-H | Aromatic proton, appearing as a singlet. Expected to be upfield of C8-H due to electronic environment. |

| ~ 6.10 | s | 1H | C3-H | Olefinic proton on the pyrone ring, characteristically appearing as a singlet in 4-substituted coumarins.[5] |

| ~ 2.50 | s | 3H | C5-CH₃ | Methyl group at C5, potentially deshielded by steric interaction with the C4-methyl group. |

| ~ 2.40 | s | 3H | C7-CH₃ | Aromatic methyl group with a typical chemical shift. |

| ~ 2.20 | s | 3H | C4-CH₃ | Methyl group attached to the olefinic C4 carbon. |

¹³C NMR Spectroscopy

Experimental Protocol: The ¹³C NMR spectrum would be obtained from the same sample prepared for ¹H NMR analysis. A proton-decoupled sequence would be run on a 400 MHz (100 MHz for ¹³C) or higher spectrometer. Chemical shifts are reported relative to TMS at δ 0.0 ppm.

Predicted ¹³C NMR Data and Interpretation: The molecule's asymmetry results in 12 distinct signals corresponding to each carbon atom. Assignments are based on typical coumarin chemical shifts and substituent effects.[3][6]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 161.5 | C2 | Lactone carbonyl carbon, characteristically downfield.[2] |

| ~ 153.0 | C8a | Quaternary carbon ortho to the ring oxygen. |

| ~ 152.5 | C4 | Substituted olefinic carbon, deshielded by the methyl group and conjugation. |

| ~ 141.0 | C7 | Aromatic carbon bearing a methyl group. |

| ~ 135.0 | C5 | Aromatic carbon bearing a methyl group. |

| ~ 125.0 | C6 | Aromatic methine (CH) carbon. |

| ~ 116.0 | C4a | Quaternary aromatic carbon at the ring fusion. |

| ~ 115.5 | C3 | Olefinic methine (CH) carbon of the pyrone ring. |

| ~ 114.0 | C8 | Aromatic methine (CH) carbon. |

| ~ 21.0 | C10 (C7-CH₃) | Typical shift for an aromatic methyl carbon. |

| ~ 19.0 | C9 (C5-CH₃) | Aromatic methyl carbon. |

| ~ 18.5 | C12 (C4-CH₃) | Olefinic methyl carbon. |

Infrared (IR) Spectroscopy

Experimental Protocol: The IR spectrum is typically recorded using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is collected over a range of 4000-400 cm⁻¹.

Expected IR Data and Interpretation: The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~ 3050 | C-H stretch | Aromatic & Olefinic C-H | Stretching vibrations of sp² hybridized C-H bonds. |

| ~ 2920 | C-H stretch | Aliphatic C-H | Asymmetric and symmetric stretching of the methyl groups. |

| ~ 1720 | C=O stretch | α,β-Unsaturated Lactone | Strong, sharp absorption characteristic of the coumarin carbonyl group.[7] |

| ~ 1610, 1580 | C=C stretch | Aromatic & Olefinic C=C | Stretching vibrations within the fused ring system. |

| ~ 1250, 1150 | C-O stretch | Ester C-O | Asymmetric and symmetric stretching of the lactone C-O-C bonds. |

Mass Spectrometry (MS)

Experimental Protocol: Mass spectral data can be obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source. The sample, dissolved in a volatile solvent like methanol or dichloromethane, is injected into the GC. The separated compound then enters the mass spectrometer, where it is ionized (typically at 70 eV) and fragmented.

Mass Spectrum Data and Interpretation: Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in structural confirmation.

| m/z (Mass-to-Charge Ratio) | Proposed Ion | Formula | Rationale |

| 188 | [M]⁺ | [C₁₂H₁₂O₂]⁺ | Molecular Ion Peak: Corresponds to the molecular weight of the compound.[1] |

| 160 | [M - CO]⁺ | [C₁₁H₁₂O]⁺ | Fragment Ion: Result of the characteristic loss of a neutral carbon monoxide (CO, 28 Da) molecule from the lactone ring, a hallmark fragmentation of coumarins.[1] |

| 145 | [M - CO - CH₃]⁺ | [C₁₀H₉]⁺ | Fragment Ion: Subsequent loss of a methyl radical (•CH₃, 15 Da) from the [M - CO]⁺ fragment.[1] |

The proposed primary fragmentation pathway is visualized below.

Caption: Primary fragmentation steps for 4,5,7-trimethyl-2H-chromen-2-one under EI-MS.

Conclusion

The collective analysis of NMR, IR, and Mass Spectrometry data provides a robust and self-validating framework for the structural confirmation of 4,5,7-trimethyl-2H-chromen-2-one. The predicted ¹H and ¹³C NMR spectra define the unique carbon-hydrogen skeleton, while IR spectroscopy confirms the presence of the characteristic α,β-unsaturated lactone functional group. Finally, mass spectrometry corroborates the molecular weight and reveals a logical fragmentation pattern consistent with the coumarin core structure. This guide serves as a foundational reference for the analytical characterization of this compound in research and development settings.

References

-

PubChem. 4,5,7-Trimethyl-2H-chromen-2-one. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature - Supporting Information. Royal Society of Chemistry. [Link]

-

Royal Society of Chemistry. 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). Royal Society of Chemistry. [Link]

-

World Journal of Biology Pharmacy and Health Sciences. Synthesis, characterization, and computational evaluation of novel 4-methyl-7-hydroxy coumarin derivatives for potential pharmac. WJOFBPHS. [Link]

-

ResearchGate. 13 C-NMR spectrum of compound 2 | Download Scientific Diagram. ResearchGate. [Link]

-

ResearchGate. (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. ResearchGate. [Link]

-

National Institutes of Health. 4,7,8-Trimethyl-2H-chromen-2-one. National Center for Biotechnology Information. [Link]

-

Chemguide. interpreting C-13 NMR spectra. Chemguide. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

Michigan State University Department of Chemistry. Proton NMR Table. Michigan State University. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

Oriental Journal of Chemistry. Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin. Oriental Journal of Chemistry. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. [Link]

-

International Journal of Pharmaceutical, Chemical, and Biological Sciences. SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. IJPCBS. [Link]

-

National Institutes of Health. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. National Center for Biotechnology Information. [Link]

-

National Institute of Standards and Technology. Hymecromone. NIST WebBook. [Link]

Sources

- 1. 4,5,7-Trimethyl-2H-chromen-2-one | C12H12O2 | CID 604760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Proton NMR Table [www2.chemistry.msu.edu]

- 5. rsc.org [rsc.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 4,5,7-Trimethyl-2H-chromen-2-one

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of 4,5,7-Trimethyl-2H-chromen-2-one (also known as 4,5,7-trimethylcoumarin). It is intended for researchers, medicinal chemists, and drug development professionals who are interested in the synthesis, characterization, and potential applications of this substituted coumarin. This document delves into its physicochemical characteristics, spectroscopic signature, chemical reactivity, and established synthetic protocols, with a focus on the scientific principles underpinning these properties.

Introduction: The Coumarin Scaffold and its Significance

Coumarins (2H-chromen-2-ones) are a prominent class of benzopyrone-based heterocyclic compounds widely distributed in nature and are foundational scaffolds in medicinal chemistry.[1] First isolated in 1820, the coumarin core is recognized for its diverse pharmacological activities, including anticoagulant, anti-inflammatory, antibacterial, and anticancer properties.[1] The biological and photophysical properties of coumarins can be finely tuned through substitution on the benzopyrone ring system. 4,5,7-Trimethyl-2H-chromen-2-one is a specific derivative whose methyl substitutions are expected to influence its lipophilicity, metabolic stability, and receptor-binding interactions, making it a compound of interest for further investigation.[2] This guide serves as a foundational resource for its scientific exploration.

Physicochemical and General Properties

Table 1: General and Physicochemical Properties of 4,5,7-Trimethyl-2H-chromen-2-one

| Identifier / Property | Value | Source |

|---|---|---|

| IUPAC Name | 4,5,7-trimethylchromen-2-one | [4] |

| Synonyms | 4,5,7-Trimethylcoumarin | [2][4] |

| CAS Number | 14002-91-6 | [4][5] |

| Molecular Formula | C₁₂H₁₂O₂ | [4] |

| Molecular Weight | 188.22 g/mol | [4] |

| Exact Mass | 188.083729621 Da | [4] |

| XLogP3 (Lipophilicity) | 2.6 | [4] |

| Topological Polar Surface Area | 26.3 Ų | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Appearance | White to off-white solid (predicted) | N/A |

Spectroscopic Characterization

Spectroscopic analysis is critical for the unambiguous identification and structural confirmation of 4,5,7-Trimethyl-2H-chromen-2-one.

-

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the three methyl groups. The vinylic proton at the C3 position should appear as a singlet. The two aromatic protons at the C6 and C8 positions will also be singlets due to the substitution pattern. The three methyl groups at C4, C5, and C7 will each present as sharp singlets with an integration of 3H.

-

¹³C NMR Spectroscopy (Predicted): The carbon spectrum will show 12 distinct signals, including the characteristic carbonyl carbon of the lactone at a downfield chemical shift (typically ~160 ppm). Signals for the three methyl carbons will appear in the upfield region.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the α,β-unsaturated lactone, typically found around 1700-1740 cm⁻¹.[3] Additional characteristic peaks will include C=C stretching vibrations from the aromatic and pyrone rings (1550-1620 cm⁻¹) and C-H stretching from the methyl and aromatic groups.[3]

-

Mass Spectrometry (MS): In a mass spectrum obtained by electron ionization (EI), the molecular ion peak [M]⁺ would be observed at m/z = 188.[4] Common fragmentation patterns for coumarins involve the loss of CO (m/z = 160), followed by subsequent fragmentation of the substituted furan ring.[4]

Chemical Properties and Reactivity

The chemical behavior of 4,5,7-Trimethyl-2H-chromen-2-one is governed by the coumarin core.

-

Lactone Reactivity: The α,β-unsaturated lactone is susceptible to nucleophilic attack. Under basic conditions, hydrolysis of the ester bond can occur, opening the lactone ring to form a salt of the corresponding coumarinic acid ((Z)-2-hydroxy-3-cinnamic acid derivative).[1]

-

Electrophilic Aromatic Substitution: The benzene ring is activated towards electrophilic substitution by the electron-donating effect of the ring oxygen. However, the positions are sterically hindered by the existing methyl groups. The C6 and C8 positions are the most likely sites for further substitution, such as nitration or halogenation, though reaction conditions would need to be optimized.

-

Stability: The compound demonstrates good stability under normal storage conditions.[2] It should be stored in a cool, well-ventilated place away from strong oxidizing agents, acids, and bases to prevent degradation.[2]

Synthesis Methodology: The Pechmann Condensation

The most direct and widely used method for synthesizing 4-substituted coumarins is the Pechmann condensation.[6][7] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester.[6] For 4,5,7-Trimethyl-2H-chromen-2-one, the logical precursors are 3,5-dimethylphenol and ethyl acetoacetate.

Workflow for Pechmann Condensation

Caption: General workflow for the synthesis of 4,5,7-Trimethyl-2H-chromen-2-one.

Detailed Experimental Protocol

This protocol is an adapted procedure based on established Pechmann condensation methods.[3][8]

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, add 3,5-dimethylphenol (1.0 eq).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (2-3 mL) or a Lewis acid like InCl₃ (3 mol%).[3][7] The use of a milder catalyst like InCl₃ under solvent-free mechanochemical conditions represents a greener alternative.[7]

-

Reactant Addition: Slowly add ethyl acetoacetate (1.0-1.2 eq) to the mixture while stirring. The reaction is often exothermic.

-

Reaction: Stir the mixture at room temperature or with gentle heating (60-80 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of ice-cold water with vigorous stirring. A solid precipitate should form.

-

Purification: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the final pure product.

-

Characterization: Confirm the identity and purity of the synthesized 4,5,7-Trimethyl-2H-chromen-2-one using standard analytical techniques (NMR, IR, MS, and melting point analysis).

Safety and Handling

While specific toxicity data for 4,5,7-Trimethyl-2H-chromen-2-one is limited, general precautions for handling coumarin derivatives should be followed.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle the compound in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

Relevance in Research and Drug Development

As a "useful research chemical," 4,5,7-Trimethyl-2H-chromen-2-one serves as a valuable building block for the synthesis of more complex molecules.[2] The coumarin scaffold is a privileged structure in drug discovery, and its derivatives are investigated for a wide array of therapeutic applications, including:

-

Antimicrobial Agents: Coumarins have been derivatized to create potent antibacterial and antifungal compounds.[3]

-

Anticancer Therapeutics: Many coumarin derivatives exhibit cytotoxic activity against various cancer cell lines.

-

Fluorescent Probes: The inherent fluorescence of the coumarin core makes its derivatives useful as biological probes and labels.[7]

The specific substitution pattern of 4,5,7-Trimethyl-2H-chromen-2-one provides a unique lipophilic and steric profile that can be exploited in the rational design of novel bioactive agents.

References

-

Gáspár, A., et al. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. MDPI. Available at: [Link]

-

Wikipedia. (n.d.). Pechmann condensation. Wikipedia. Available at: [Link]

-

Gáspár, A., et al. (2023). Mechanochemical organic synthesis for the 4-methylcoumarin molecules via the Pechmann condensation. AWS. Available at: [Link]

-

Sheeba, C. M. (n.d.). Synthesis of Chromene-2-one by Pechmann Condensation Reaction and its Zone of Inhibition on Gram Negative Bacteria. Sathyabama Institute of Science and Technology. Available at: [Link]

-

PubChem. (n.d.). Coumarin, 3,4-dihydro-4,5,7-trimethyl-. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 4,5,7-Trimethyl-2H-chromen-2-one. National Center for Biotechnology Information. Available at: [Link]

-

Pharmaffiliates. (n.d.). CAS No : 14002-91-6| Chemical Name : 4,5,7-Trimethylcoumarin. Pharmaffiliates. Available at: [Link]

-

Der Pharma Chemica. (2016). Synthesis of coumarins via Pechmann reaction using Cr(NO3)3.9H2O as a Catalyst under microwave. Der Pharma Chemica, 8(19), 125-130. Available at: [Link]

-

PubChem. (n.d.). 4,5,7-Trihydroxycoumarin. National Center for Biotechnology Information. Available at: [Link]

-

Molbase. (n.d.). 5,7,8-trimethyl-4-[(4-piperonylpiperazino)methyl]coumarin. Molbase. Available at: [Link]

-

PubChem. (n.d.). Coumarin. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2007). 7-Hydroxy-4-methyl-2H-chromen-2-one monohydrate. ResearchGate. Available at: [Link]

-

Acta Crystallographica Section E. (2012). 4,7,8-Trimethyl-2H-chromen-2-one. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Coumarin | 91-64-5 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. mdpi.com [mdpi.com]

- 4. 4,5,7-Trimethyl-2H-chromen-2-one | C12H12O2 | CID 604760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4,5,7-TRIMETHYLCOUMARIN | 14002-91-6 [chemicalbook.com]

- 6. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 7. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 8. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

The Multifaceted Biological Activities of Trimethylated Coumarins: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of Methylated Coumarins

Coumarins, a diverse class of benzopyrone-based heterocyclic compounds, have long been a focal point in medicinal chemistry due to their wide array of pharmacological activities.[1][2] Their structural versatility allows for extensive modification, leading to the discovery of derivatives with enhanced potency and novel mechanisms of action. Among these, trimethylated coumarins have emerged as a particularly promising subgroup, demonstrating significant potential in anticancer, anti-inflammatory, antimicrobial, and neuroprotective applications. The addition of methyl groups can profoundly influence the lipophilicity, metabolic stability, and target-binding affinity of the parent coumarin scaffold, often leading to improved therapeutic profiles.

This technical guide provides an in-depth exploration of the biological activities of trimethylated coumarins, designed for researchers, scientists, and drug development professionals. Moving beyond a simple enumeration of facts, this document delves into the causality behind experimental designs, the intricacies of their mechanisms of action, and the practical methodologies for their evaluation. Our objective is to furnish a comprehensive resource that not only informs but also empowers the scientific community to harness the full therapeutic potential of these fascinating molecules.

Anticancer Activity: Targeting Key Oncogenic Pathways

Trimethylated coumarins have demonstrated significant promise as anticancer agents, primarily through the induction of apoptosis and the modulation of critical signaling pathways involved in tumor progression.[3][4]

Trimethylangelicin: A Case Study in Pro-Apoptotic and Anti-Proliferative Efficacy

A notable example is 4,6,4'-trimethylangelicin (TMA), which has shown potent antiproliferative activity in various cancer cell lines.[5] Studies on human bladder cancer T24 cells have revealed that TMA, when photoactivated by blue light, induces apoptosis without causing genotoxicity.[5] This is a crucial attribute for a potential therapeutic agent, as it minimizes the risk of secondary malignancies.

The anticancer mechanism of TMA involves the modulation of the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation and differentiation that is often dysregulated in cancer.[5][6][7] TMA treatment leads to an increase in the phosphorylation of β-catenin and a decrease in its nuclear levels.[5] This promotes the degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes that drive cancer cell proliferation.[8][9]

Furthermore, photoactivated TMA has been shown to decrease the expression of c-Myc and cyclin D1, oncoproteins that are frequently overexpressed in cancer and are associated with poor prognosis.[5]

Table 1: Anticancer Activity of Selected Trimethylated Coumarins

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 4,6,4'-Trimethylangelicin (TMA) | T24 (Bladder Cancer) | MTT Assay | Not explicitly stated, but demonstrated strong antiproliferative effects | [5] |

| 4,4',5'-Trimethyl-8-azapsoralen | Ehrlich Ascites Tumor Cells | DNA Synthesis Inhibition | Higher than 8-methoxypsoralen | [10] |

| Various Coumarin Derivatives | Various (MCF-7, HCT-116, etc.) | MTT Assay | 0.13 - 40.0+ | [4][11] |

Experimental Protocol: Assessing Anticancer Cytotoxicity using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[12][13]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[5]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., T24, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5][12]

-

Compound Treatment: Prepare serial dilutions of the trimethylated coumarin in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[12]

-

MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[13]

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Diagram 1: Wnt/β-catenin Signaling Pathway Inhibition by Trimethylangelicin (TMA)

Caption: TMA modulates GSK3β, leading to increased β-catenin phosphorylation and subsequent degradation, thereby inhibiting Wnt signaling.

Anti-inflammatory Properties: Modulating the Immune Response

Chronic inflammation is a hallmark of numerous diseases, including psoriasis, arthritis, and neurodegenerative disorders.[7][10] Trimethylated coumarins, particularly psoralen derivatives, have shown potential in mitigating inflammatory responses.

4,5',8-Trimethylpsoralen (TMP) in Psoriasis: A Photosensitizing Approach

4,5',8-Trimethylpsoralen (TMP), also known as trioxsalen, is used in combination with UVA radiation (PUVA therapy) for the treatment of psoriasis, a chronic inflammatory skin condition characterized by hyperproliferation of keratinocytes.[12][14] The therapeutic effect of TMP is attributed to its ability to intercalate into DNA and, upon photoactivation, form covalent adducts, thereby inhibiting DNA replication and cell proliferation.[12]

Beyond its effects on DNA, TMP is also believed to exert its anti-inflammatory effects through interactions with specific cellular receptors.[12] This interaction, followed by photoactivation, can lead to alterations in cell surface signaling, such as the phosphorylation of the epidermal growth factor (EGF) receptor, which can disrupt the pro-proliferative signals in psoriatic keratinocytes.[12]

Experimental Protocol: Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages

The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro method to screen for anti-inflammatory activity.[15][16]

Principle: Macrophages, when activated by LPS, produce large amounts of the pro-inflammatory mediator nitric oxide (NO) through the action of inducible nitric oxide synthase (iNOS). The amount of NO produced can be indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Step-by-Step Methodology:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum. Seed the cells in a 96-well plate at a density of approximately 1 x 10^5 cells/well and allow them to adhere overnight.[2][17]

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the trimethylated coumarin for 1-2 hours. Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control and a positive control (e.g., L-NAME).[2][14]

-

Nitrite Measurement: After a 24-hour incubation period, collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[15]

-

Absorbance Reading: After a short incubation period (10-15 minutes) at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only treated cells. Calculate the IC50 value for NO inhibition.

Diagram 2: General Workflow for Anti-inflammatory Screening

Caption: A streamlined workflow for the initial assessment of the anti-inflammatory potential of trimethylated coumarins.

Antimicrobial Activity: A Renewed Front against Drug Resistance

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Coumarin derivatives have shown promise in this area, and trimethylated versions are being explored for their potential.[18][19]

Structure-Activity Relationship Insights

While specific data on a wide range of trimethylated coumarins is still emerging, studies on related derivatives provide valuable insights. For instance, the presence of trifluoromethyl (CF3) and hydroxyl (OH) groups on the coumarin scaffold has been shown to enhance antibacterial activity.[20] The lipophilicity conferred by methyl groups is also a critical factor in determining the antimicrobial efficacy of coumarins, as it influences their ability to penetrate bacterial cell membranes.

Table 2: Antimicrobial Activity of Selected Coumarin Derivatives

| Compound | Microorganism | MIC (mM) | Reference |

| 5,7-dihydroxy-4-trifluoromethylcoumarin | Bacillus cereus | 1.5 | [20] |

| 5,7-dihydroxy-4-trifluoromethylcoumarin | Staphylococcus aureus | 1.5 | [20] |

| 7-hydroxy-4-trifluoromethylcoumarin | Enterococcus faecium | 1.7 | [20] |

| Dicoumarol | Listeria monocytogenes | 1.2 | [20] |

Note: Data for specifically trimethylated coumarins with broad-spectrum antimicrobial activity is limited in the reviewed literature. The table presents data for structurally related compounds to highlight key functional groups that influence activity.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][18]

Step-by-Step Methodology (Broth Microdilution):

-

Preparation of Inoculum: Grow the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution: Prepare serial two-fold dilutions of the trimethylated coumarin in a 96-well microtiter plate containing broth.

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss.[10][21] Coumarin derivatives are being investigated for their neuroprotective potential, which is often linked to their antioxidant and anti-inflammatory properties.[7][22]

Some coumarin derivatives have been shown to exert their neuroprotective effects by activating signaling pathways such as the TRKB-CREB-BDNF pathway, which is crucial for neuronal survival and plasticity.[23] Additionally, their ability to reduce oxidative stress and modulate neuroinflammation contributes to their neuroprotective profile.[22] While research specifically on trimethylated coumarins in this area is still in its early stages, the general neuroprotective properties of the coumarin scaffold suggest that trimethylated analogs are worthy of further investigation.

Conclusion and Future Directions

Trimethylated coumarins represent a promising class of bioactive molecules with a diverse range of therapeutic applications. The anticancer properties of trimethylangelicin, mediated through the Wnt signaling pathway, and the anti-inflammatory effects of 4,5',8-trimethylpsoralen in psoriasis highlight the potential of this subgroup.

Future research should focus on a systematic exploration of the structure-activity relationships of a wider range of trimethylated coumarins to optimize their efficacy and selectivity for various biological targets. In-depth mechanistic studies are crucial to fully elucidate their modes of action and to identify novel therapeutic targets. Furthermore, the development of efficient and scalable synthetic routes will be essential for the translation of these promising compounds from the laboratory to the clinic. The continued investigation of trimethylated coumarins holds the key to unlocking new and effective treatments for a host of challenging diseases.

References

- Laskin, J. D., & Laskin, D. L. (1986). Mechanisms of Psoralen Action in the Skin.

- Lee, J. H., et al. (2021). Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). Molecules, 26(15), 4641.

- Marloie, S., et al. (2021). Trimethylangelicin Photoactivated by Blue Light Might Represent an Interesting Option for Photochemotherapy of Non-Invasive Bladder Cancer. International Journal of Molecular Sciences, 22(3), 1103.

- Borges, F., et al. (2022). Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. Molecules, 27(19), 6543.

- Gao, Y., et al. (2020). A Review on Anti-Tumor Mechanisms of Coumarins. Frontiers in Pharmacology, 11, 582241.

- Saeedi, M., & Ghafourian, T. (2023). Coumarin Triazoles as Potential Antimicrobial Agents. Molecules, 28(2), 705.

- Abdel-Wahab, B. F., et al. (2021). IC50 values (µM) of active coumarin derivatives 8, 10, 15, 16 and 21 having ≥60% cytotoxicity over their corresponding cancer cell lines.

- Mphahlele, M. J., et al. (2019). Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants.

- Shaw, A. Y., et al. (2023). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Medicinal Chemistry, 14(10), 1935-2000.

- Abcam. (n.d.). MTT assay protocol.

- BenchChem. (2025). Application Notes and Protocols: Cytotoxicity Assay of Coumarin Compounds in Cancer Cell Lines.

- Singh, S., et al. (2023). Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review. Current Drug Discovery Technologies.

- BenchChem. (2025). Application Notes & Protocols: Synthesis of Coumarin Derivatives for Structure-Activity Relationship (SAR) Studies.

- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.

- Wu, T. S., et al. (2011). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 9(10), 1865–1876.

- Timonen, J. (2013, November 26).

- Lin, Y. T., et al. (2022). Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein. International Journal of Molecular Sciences, 23(21), 12734.

- Kim, S. J., et al. (2010). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of Medicinal Plants Research, 4(12), 1126-1131.

- Chen, J., et al. (2013). Coumarin derivatives protect against ischemic brain injury in rats. European Journal of Medicinal Chemistry, 66, 106-114.

- Vedaldi, D., et al. (1991). 4,4',5'-trimethyl-8-azapsoralen, a New-Photoreactive and Non-Skin-Phototoxic Bifunctional Bioisoster of Psoralen. Photochemistry and Photobiology, 53(1), 143-148.

- Park, S. Y., et al. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of Medicinal Plants Research, 8(30), 1015-1021.

- Bleehen, S. S. (1972). Treatment of Psoriasis: Comparison of 8-methoxysoralen and 4,5,8- Trimethylpsoralen Using Sunlight (low Dosage Daily Regime). Indian Journal of Dermatology, Venereology and Leprology, 38(1), 23-26.

- Lee, H. J., et al. (2012). Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics. Current Medicinal Chemistry, 19(36), 6103–6119.

- Kumar, A., et al. (2022). Recent Developments in Coumarin Derivatives as Neuroprotective Agents. Current Drug Targets, 23(13), 1234-1256.

- Patsnap. (2024). What is the mechanism of Methoxsalen?

- Li, G., et al. (2017). Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions. Acta Pharmaceutica Sinica B, 7(3), 385-393.

- Mishra, A., et al. (2024). Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure–Activity Relationships.

- Lombardi, L., et al. (2020). Inhibition of the Wnt Signalling Pathway: An Avenue to Control Breast Cancer Aggressiveness. Cancers, 12(12), 3533.

- Science.gov. (n.d.). cell lines ic50: Topics by Science.gov.

- Bleehen, S. S. (1972). Treatment of vitiligo with oral 4,5',8-trimethylpsoralen (Trisoralen).

- Lee, Y. J., et al. (2022). Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.

- Al-Warhi, T., et al. (2022). Andrographolide-based potential anti-inflammatory transcription inhibitors against nuclear factor NF-kappa-B p50 subunit (NF-κB p50): an integrated molecular and quantum mechanical approach. Journal of Biomolecular Structure and Dynamics, 40(22), 11849–11864.

- Lee, Y. J., et al. (2022). Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 23(10), 5767.

- Yang, L., et al. (2021). 8-Methoxypsoralen has Anti-inflammatory and Antioxidant Roles in Osteoarthritis Through SIRT1/NF-κB Pathway. Frontiers in Pharmacology, 12, 721611.

Sources

- 1. Synthesis of new coumarin derivatives and assessment of their antimicrobial efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cell lines ic50: Topics by Science.gov [science.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent Developments in Coumarin Derivatives as Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. One moment, please... [revroum.lew.ro]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An Effective, Green Synthesis Procedure for Obtaining Coumarin–Hydroxybenzohydrazide Derivatives and Assessment of Their Antioxidant Activity and Redox Status - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Coumarin derivatives protect against ischemic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Potential of 4,5,7-Trimethylcoumarin: A Technical Guide for Medicinal Chemistry

Introduction: The Untapped Therapeutic Promise of a Polymethylated Coumarin

The coumarin scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6][7] While extensive research has focused on hydroxylated and variously substituted coumarins, the potential of polymethylated analogues remains a relatively underexplored frontier. This guide focuses on a specific, yet understudied molecule: 4,5,7-trimethylcoumarin .

Currently, there is a notable scarcity of direct biological data for 4,5,7-trimethylcoumarin in peer-reviewed literature. However, a comprehensive analysis of structure-activity relationships (SAR) within the broader coumarin class allows us to logically infer and propose high-potential therapeutic applications for this compound. The strategic placement of methyl groups at the C4, C5, and C7 positions is not arbitrary; these substitutions can significantly influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. This guide will, therefore, serve as a roadmap for researchers, providing a theoretical framework and practical methodologies to investigate and unlock the medicinal potential of 4,5,7-trimethylcoumarin.

Synthesis of 4,5,7-Trimethylcoumarin: The Pechmann Condensation

The most direct and widely adopted method for the synthesis of 4-methylcoumarins is the Pechmann condensation.[8][9][10] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. For the synthesis of 4,5,7-trimethylcoumarin, the logical precursors would be 3,5-dimethylphenol and ethyl acetoacetate.

Proposed Synthetic Workflow

Sources

- 1. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]

- 3. Current developments of coumarin compounds in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Coumarin Compounds in Medicinal Chemistry: Some Important Examples from the Last Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 9. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 10. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

4,5,7-Trimethyl-2H-chromen-2-one literature review

An In-Depth Technical Guide to 4,5,7-Trimethyl-2H-chromen-2-one: Synthesis, Properties, and Pharmacological Potential

Abstract

4,5,7-Trimethyl-2H-chromen-2-one, also known as 4,5,7-trimethylcoumarin, is a substituted derivative of coumarin, a benzopyrone scaffold widely recognized for its significant and diverse pharmacological activities.[1][2][3] While the broader coumarin class is extensively studied, this specific trimethylated analog remains a molecule of untapped potential, representing a frontier for novel therapeutic development. This technical guide provides a comprehensive review of 4,5,7-trimethyl-2H-chromen-2-one, consolidating available data on its chemical synthesis, physicochemical properties, and predicted biological relevance based on the activities of the core coumarin structure. We offer detailed, field-proven protocols for its synthesis via Pechmann condensation and for its evaluation in key biological assays. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, aiming to accelerate the exploration of this promising compound.

Introduction: The Versatility of the Coumarin Scaffold

The Coumarin Core in Medicinal Chemistry

Coumarins are a prominent class of heterocyclic compounds characterized by a 2H-1-benzopyran-2-one skeleton.[4] First isolated from the tonka bean in 1820, this structural motif is ubiquitous in the plant kingdom and forms the basis for a vast number of natural and synthetic molecules.[5] The coumarin nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological effects. These include anticoagulant, anti-inflammatory, antioxidant, antimicrobial, antiviral, and anticancer activities.[1][3][4][6] The versatility of the coumarin ring allows for extensive structural modification, enabling chemists to fine-tune its biological and pharmacokinetic properties for targeted therapeutic applications.[2][6]

4,5,7-Trimethyl-2H-chromen-2-one: Structure and Significance

4,5,7-Trimethyl-2H-chromen-2-one (C₁₂H₁₂O₂) is a specific derivative featuring methyl groups at positions 4, 5, and 7 of the coumarin core.[7] These substitutions are not merely decorative; they significantly influence the molecule's lipophilicity, steric profile, and electronic distribution. Such modifications can profoundly impact its interaction with biological targets, potentially enhancing potency, selectivity, or metabolic stability compared to the parent coumarin. While direct research on this specific trimethylated derivative is limited, its structure suggests a strong potential for biological activity, particularly in the realms of antimicrobial and anticancer research, where methylated coumarins have shown considerable promise.[8][9] This guide aims to bridge the knowledge gap and provide a scientific framework for its systematic investigation.

Chemical Synthesis and Mechanistic Insights

The Pechmann Condensation: A Primary Synthetic Route

The most efficient and widely adopted method for synthesizing 4,5,7-trimethyl-2H-chromen-2-one is the Pechmann condensation.[10][11] This classic reaction involves the acid-catalyzed condensation of a phenol with a β-keto ester.[10] For the target molecule, the logical precursors are 3,5-dimethylphenol and ethyl acetoacetate . The acid catalyst, typically concentrated sulfuric acid, trifluoroacetic acid, or a solid acid catalyst, plays a crucial role in activating the carbonyl groups and facilitating the key bond-forming steps.[10][12] The reaction is valued for its simplicity, use of readily available starting materials, and generally good yields.[12]

Mechanistic Pathway of the Pechmann Condensation

The causality behind the Pechmann condensation is a sequence of acid-catalyzed reactions. Understanding this mechanism is key to optimizing reaction conditions.

-

Transesterification: The first step is an acid-catalyzed transesterification between the phenol (3,5-dimethylphenol) and the β-keto ester (ethyl acetoacetate). The protonation of the ester carbonyl activates it for nucleophilic attack by the phenolic hydroxyl group, forming a new ester intermediate.[10]

-

Intramolecular Electrophilic Aromatic Substitution (Hydroxyalkylation): The ketone carbonyl of the intermediate is then protonated by the acid catalyst. This creates a highly electrophilic center, which is attacked by the activated aromatic ring (ortho to the ester linkage) in a classic electrophilic aromatic substitution. This intramolecular cyclization forms the new heterocyclic ring.[10]

-

Dehydration: The resulting tertiary alcohol is unstable under strong acid and heat. It is readily protonated and eliminated as a water molecule, creating the α,β-unsaturated lactone that is characteristic of the coumarin ring system.[10][11]

Caption: Standard workflow for an in vitro MTT cytotoxicity assay.

-

Cell Seeding: Seed a human cancer cell line (e.g., MCF-7, breast cancer) into a 96-well plate at a predetermined density and allow cells to adhere for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of 4,5,7-trimethyl-2H-chromen-2-one (prepared by serial dilution of a DMSO stock). Include vehicle controls (DMSO only).

-

Incubation: Incubate the treated cells for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the purple solution using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).

Conclusion and Future Directions

4,5,7-Trimethyl-2H-chromen-2-one is a structurally intriguing coumarin derivative that remains significantly under-explored. Its synthesis is straightforward via the robust Pechmann condensation, and its physicochemical properties suggest favorable characteristics for a drug candidate. Based on extensive literature on analogous compounds, it holds considerable, albeit unconfirmed, potential as an antimicrobial or anticancer agent.

The clear path forward requires a systematic biological evaluation of this compound. The protocols outlined in this guide provide a framework for initiating this research. Future studies should focus on:

-

Broad-Spectrum Screening: Testing the compound against diverse panels of bacterial, fungal, and cancer cell lines to identify primary areas of activity.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which the compound exerts its biological effects.

-

Structure-Activity Relationship (SAR) Development: Synthesizing and testing analogs to understand how structural modifications impact potency and selectivity, guiding the design of next-generation therapeutics.

This technical guide serves as both a summary of current knowledge and a call to action for the scientific community to investigate the full therapeutic potential of 4,5,7-trimethyl-2H-chromen-2-one.

References

-

PubChem. 4,5,7-Trimethyl-2H-chromen-2-one. National Center for Biotechnology Information. [Link]

- Ingle, V.V., Ubarhande, S.S., Dabhade, S.K., & Ingle, R.D. (2011). Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Rasayan Journal of Chemistry, 4(3), 519-524.

-

Wikipedia. Pechmann condensation. [Link]

- Zhao, D., Wang, C., Wang, Z., & Xu, Z. (2015). Efficient synthesis of coumarins catalyzed by cholinium-based ionic liquids via Pechmann condensation under solvent-free conditions. RSC Advances, 5(2), 1253-1258.

- de Oliveira, C.H.S., et al. (2023). Antiproliferative Activity and Toxicity Evaluation of 1,2,3-Triazole and 4-Methyl Coumarin Hybrids in MCF7 Breast Cancer Cell Line. Molecules, 28(15), 5871.

- Saleh, M.A., et al. (2021). Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. Molecules, 26(11), 3379.

- Nowakowska, J., et al. (2023). Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. International Journal of Molecular Sciences, 24(13), 10833.

- Luo, Y., et al. (2020). A Review on Anti-Tumor Mechanisms of Coumarins. Frontiers in Pharmacology, 11, 607839.

- Gawas, D.B., et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega, 4(11), 14661-14671.

- Kim, H.J., et al. (2022). Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). Applied Sciences, 12(19), 9574.

- Smyth, T., et al. (2009). A study of the antimicrobial activity of selected naturally occurring and synthetic coumarins.

- Mohammed, H.A., et al. (2023). Coumarin Triazoles as Potential Antimicrobial Agents. Pharmaceuticals, 16(1), 107.

- Singh, V., et al. (2022). Coumarin-1,2,3-triazole hybrids as leading-edge anticancer agents. Frontiers in Chemistry, 10, 1059529.

- Acar, Ç., et al. (2021). Synthesis and anticancer activities of some new coumarin derivatives including the triazole ring and their in silico molecular docking studies. Archiv der Pharmazie, 354(3), e2000284.

- Zelenovic, N., et al. (2024). Controlling the biologically relevant reactivity in coumarin derivatives: from antioxidant to prooxidant to DNA toxicity in two 5,7-dihydroxy-2H-chromen-2-one derivatives.

- Cernáková, M., et al. (1998). New lanthanide complexes of 4-methyl-7-hydroxycoumarin and their pharmacological activity. Pharmazie, 53(5), 338-340.

- Borges, F., et al. (2005). Antibacterial Activity of Coumarins.

- Ferreira, M.J., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega.

- Polovinkina, V.P., et al. (2022). Antioxidant activity of 2H-chromen-2-one derivatives. Russian Chemical Bulletin, 71, 2645-2651.

- Odame, F., et al. (2025). Crystal Structures, Computational Studies, and Hirshfeld Surface Analysis on 7-Hydroxy-4-Methyl-2H-Chromen-2-One and 7-Hydroxy-4-Methyl-8-Nitro-2H-Chromen-2-One. European Journal of Chemistry, 16, 275-286.

- Jayapal, M.R., et al. (2022). Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes. Molecules, 27(16), 5220.

- Ferreira, M.J., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega.

- Singh, R.K., et al. (2012). Antibacterial activity of coumarine derivatives synthesized from 4,7-dihydroxy–chromen-2-one and comparison with standard drug. Journal of Chemical and Pharmaceutical Research, 4(1), 346-351.

- Li, J., et al. (2021). Pharmacological perspectives and molecular mechanisms of coumarin derivatives against virus disease. RSC Advances, 11(35), 21531-21543.

- Al-Warhi, T., et al. (2023). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry, 39(6).

- Gowda, B.K.K., et al. (2012). 4,7,8-Trimethyl-2H-chromen-2-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1014.

- Wang, L., et al. (2014). Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. Molecules, 19(5), 6520-6529.

- Jayapal, M.R., et al. (2022). Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine-Metal Complexes. Molecules, 27(16), 5220.

- Kumar, P., et al. (2010). Review on Chromen derivatives and their Pharmacological Activities. International Journal of Pharmaceutical Sciences Review and Research, 5(2), 1-10.

-

PubChem. 4,7,7-Trimethyloctan-2-one. National Center for Biotechnology Information. [Link]

- Annunziata, F., et al. (2021). Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms.

- Shawky, A.M., et al. (2013). Synthesis of N-substituted 7-amino-4-methyl-2H-chromen-2-ones. Journal of Chemical Research, 37(1), 45-49.

- Bandini, M., & Gualandi, A. (2015). Catalytic Synthesis of 2H‑Chromenes.

- Lafta, S.J., et al. (2013). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Journal of Kerbala University, 11(4), 114-122.

- González-Muñoz, M.A., et al. (2020).

-

Chemical Synthesis Database. (2025). 4-methyl-2H-chromen-2-one. [Link]

Sources

- 1. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]

- 3. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4,5,7-Trimethyl-2H-chromen-2-one | C12H12O2 | CID 604760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Coumarin-1,2,3-triazole hybrids as leading-edge anticancer agents [frontiersin.org]

- 10. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling and Synthesis of 4,5,7-Trimethyl-2H-chromen-2-one

Abstract

This technical guide provides a comprehensive overview of 4,5,7-Trimethyl-2H-chromen-2-one, a substituted coumarin derivative of significant interest to researchers and professionals in the field of drug discovery and development. The document delineates critical safety protocols, detailed handling procedures, and a robust, field-tested methodology for its synthesis and characterization. By integrating established principles of chemical safety with practical laboratory applications, this guide serves as an essential resource for ensuring the safe and effective utilization of this compound in a research setting. The narrative emphasizes the causality behind experimental choices, providing a self-validating system for the described protocols. All key claims and procedures are substantiated with citations to authoritative sources.

Introduction: The Scientific Context of 4,5,7-Trimethyl-2H-chromen-2-one

Coumarins and their derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticoagulant, anti-inflammatory, antimicrobial, and antitumor properties. The strategic placement of substituent groups on the coumarin nucleus can significantly modulate its pharmacological profile. 4,5,7-Trimethyl-2H-chromen-2-one, with its specific methylation pattern, is a compound of interest for the development of novel therapeutic agents. Understanding its chemical properties, synthesis, and, most importantly, its safe handling are paramount for its exploration in drug discovery pipelines.

This guide is structured to provide a holistic understanding of 4,5,7-Trimethyl-2H-chromen-2-one, from its fundamental chemical properties to its practical application in the laboratory.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4,5,7-Trimethyl-2H-chromen-2-one is fundamental to its safe handling and application.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O₂ | |

| Molecular Weight | 188.23 g/mol | |

| CAS Number | 14002-91-6 | [1][2] |

| Appearance | Solid (form to be confirmed upon synthesis) | General knowledge |

| Storage Temperature | 2-8°C (Refrigerator) | [2] |

Safety and Handling: A Proactive Approach

Hazard Identification and Mitigation

-

Toxicity: Assumed to be toxic upon ingestion, based on data for the parent coumarin compound.[3]

-

Skin Sensitization: Potential to cause allergic skin reactions upon contact.[3][4]

-

Irritation: May cause irritation to the skin, eyes, and respiratory tract.[5]

Mitigation Strategy: The primary mitigation strategy is to minimize exposure through the consistent use of appropriate Personal Protective Equipment (PPE) and by handling the compound in a controlled environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent accidental exposure.

| PPE Category | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Double-gloving is recommended for extended handling. | To prevent skin contact and potential sensitization.[6] |

| Eye Protection | Safety goggles with side-shields or a full-face shield. | To protect against splashes of solutions or airborne particles.[6][7] |

| Body Protection | A laboratory coat that is fully buttoned. | To protect skin and personal clothing from contamination.[7][8] |